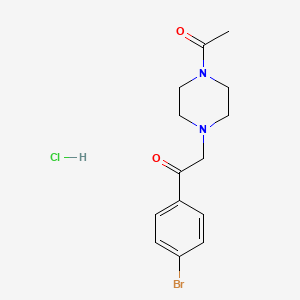
2-(4-acetyl-1-piperazinyl)-1-(4-bromophenyl)ethanone hydrochloride
Übersicht
Beschreibung
2-(4-acetyl-1-piperazinyl)-1-(4-bromophenyl)ethanone hydrochloride, also known as ABPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPE is a synthetic compound that belongs to the family of piperazine derivatives, which are widely used in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 2-(4-acetyl-1-piperazinyl)-1-(4-bromophenyl)ethanone hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, resulting in increased dopamine levels in the brain. Additionally, this compound has been found to bind to the serotonin transporter and the norepinephrine transporter, leading to increased levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and pain perception. This compound has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-acetyl-1-piperazinyl)-1-(4-bromophenyl)ethanone hydrochloride is its potent pharmacological effects, which make it a promising candidate for the development of novel analgesic, anxiolytic, and antidepressant drugs. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be further studied before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-acetyl-1-piperazinyl)-1-(4-bromophenyl)ethanone hydrochloride. One potential direction is the development of novel drugs based on the structure of this compound that exhibit improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, the potential applications of this compound in the treatment of various neurological and psychiatric disorders need to be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit potent analgesic, anxiolytic, and antidepressant effects in animal models and can modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. While this compound has several advantages, such as its potent pharmacological effects and ease of synthesis, it also has limitations, such as potential toxicity and side effects. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-1-piperazinyl)-1-(4-bromophenyl)ethanone hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit potent analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and pain perception.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1-(4-bromophenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2.ClH/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-2-4-13(15)5-3-12;/h2-5H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHERUTMNEKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963756.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3963769.png)
![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3963784.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-fluorophenyl)ethanone hydrochloride](/img/structure/B3963805.png)

![8-(1-phenyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B3963821.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963823.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3963827.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-[(4-fluoro-1,5-cyclohexadien-1-yl)oxy]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3963833.png)
![2-(methoxymethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3963835.png)

![6-amino-4-[3-(3,4-dihydro-1(2H)-quinolinylmethyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963842.png)